

Application Notes and Protocols: AM-8735 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-8735

Cat. No.: B605388

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Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, **AM-8735** prevents the ubiquitin-mediated degradation of p53, leading to the reactivation of the p53 tumor suppressor pathway. This mechanism induces cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][3] This document provides detailed application notes and protocols for the preclinical evaluation of **AM-8735**, both as a single agent and in potential combination with other chemotherapy agents. While specific data on **AM-8735** combination therapies is not yet publicly available, this guide offers protocols and strategies based on the established mechanism of action of p53-MDM2 inhibitors and the general principles of combination cancer therapy.[1][4]

AM-8735: Single-Agent Activity

AM-8735 has demonstrated significant potency and selectivity in preclinical studies.[1] The following tables summarize the key in vitro and in vivo data for single-agent **AM-8735**.

Table 1: In Vitro Activity of AM-8735[1]

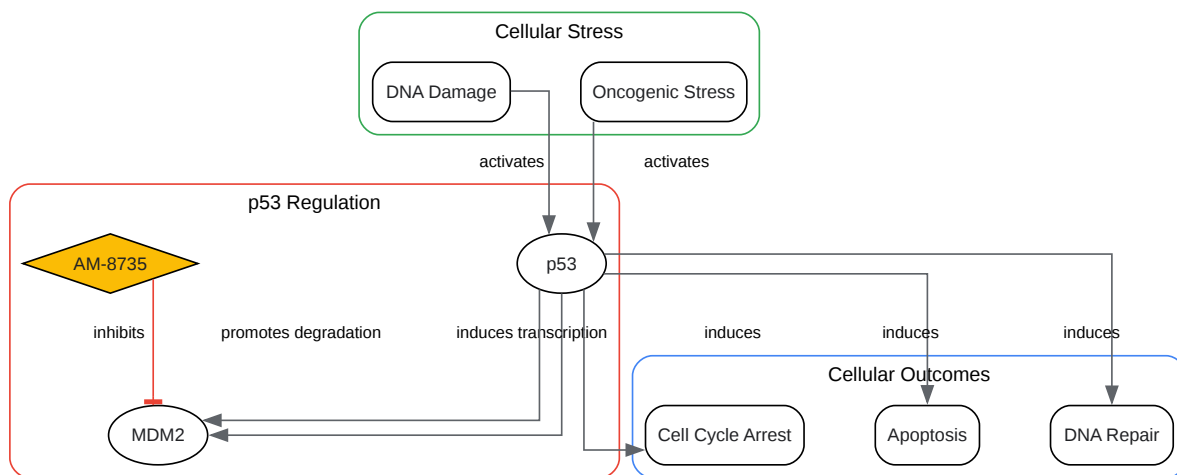
Parameter	Cell Line	IC50 Value	Description
MDM2 Inhibition	-	25 nM	Inhibition of the MDM2-p53 protein-protein interaction.
Cell Growth Inhibition (p53 wild-type)	HCT116	63 nM	Inhibition of proliferation in human colon carcinoma cells.
Cell Growth Inhibition (p53-deficient)	-	>25 μ M	Demonstrates p53-dependent mechanism of action.
p21 mRNA Induction	HCT116 (p53wt)	160 nM	Induction of the p53 target gene p21, a cell cycle inhibitor.

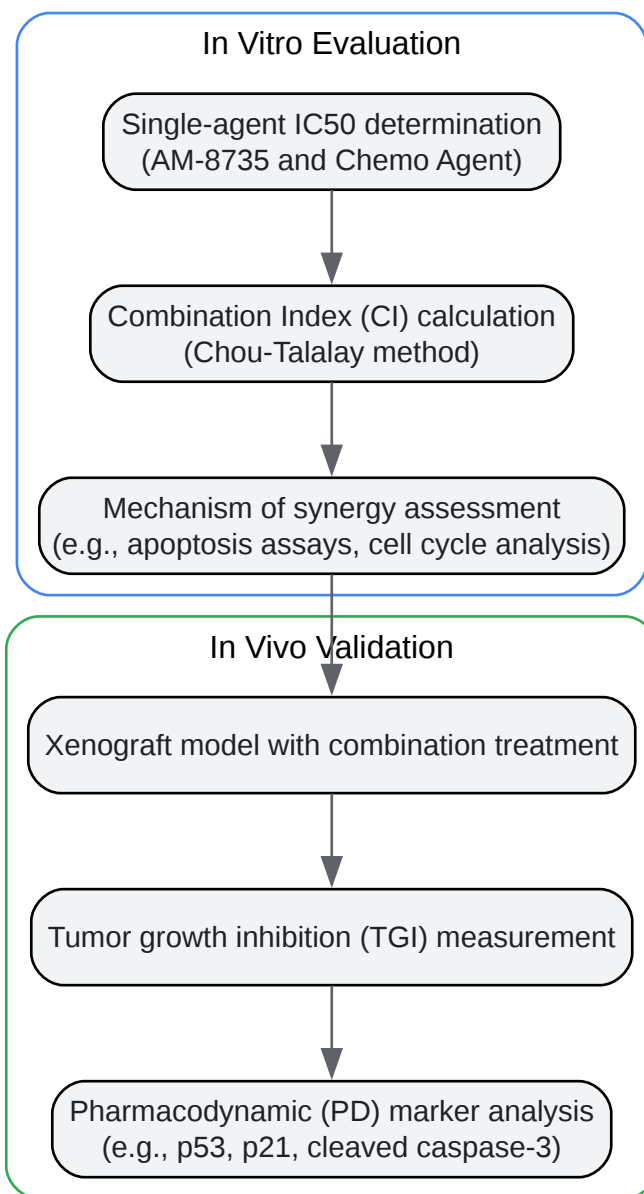
Table 2: In Vivo Activity of AM-8735 in SJSA-1 Osteosarcoma Xenograft Model[2]

Dose (mg/kg, q.d., oral)	Tumor Growth Inhibition	ED50
5	-	41 mg/kg
25	-	
50	Significant antitumor activity	
100	Significant antitumor activity	

Signaling Pathway of AM-8735

AM-8735 functions by reactivating the p53 signaling pathway. The following diagram illustrates the mechanism of action.





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